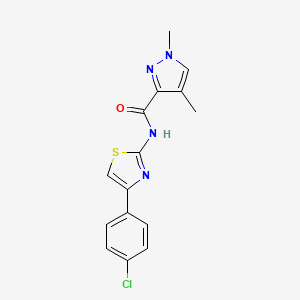

N-(4-(4-氯苯基)噻唑-2-基)-1,4-二甲基-1H-吡唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-(4-chlorophenyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the class of thiazole-containing pyrazolyl carboxamides. It has gained much attention in the scientific community due to its potential applications in the field of medicinal chemistry.

科学研究应用

合成与结构分析

与N-(4-(4-氯苯基)噻唑-2-基)-1,4-二甲基-1H-吡唑-3-甲酰胺相关的化合物的合成通常涉及复杂的化学反应,产生具有多种应用潜力的新型结构。例如,Ledenyova等人(2018 年)描述了通过涉及硫脲的反应合成吡唑并[5,1-c][1,2,4]三嗪衍生物,展示了生成此类化合物所涉及的复杂化学反应 (Ledenyova 等人,2018 年)。同样,Kariuki 等人(2021 年)合成了具有吡唑部分的噻唑衍生物,突出了这些化合物的结构多样性和复杂性 (Kariuki 等人,2021 年)。

生物活性

研究还深入研究了这些化合物的生物活性,探讨了它们作为抗菌剂、酶抑制剂或抗癌剂的潜力。例如,Palkar 等人(2017 年)探索了苯并噻唑基取代的吡唑酮的抗菌特性,证明了对金黄色葡萄球菌和枯草芽孢杆菌等细菌菌株具有显着的活性 (Palkar 等人,2017 年)。这表明在对抗细菌感染方面具有潜在的应用。

抗菌和抗癌潜力

与 N-(4-(4-氯苯基)噻唑-2-基)-1,4-二甲基-1H-吡唑-3-甲酰胺 在结构上相关的化合物在抗菌和抗癌研究中显示出前景。Hafez 等人(2016 年)合成了具有观察到的抗菌和抗癌活性的新型吡唑衍生物,表明它们在医学研究和治疗中的潜力 (Hafez 等人,2016 年)。

缓蚀

除了生物应用之外,这些化合物还因其物理和化学性质(如缓蚀)而受到研究。Saraswat 和 Yadav(2020 年)研究了喹喔啉衍生物(与所讨论的化合物在结构上密切相关),以了解它们抑制低碳钢腐蚀的能力,展示了这些化学结构的多功能性和广泛的应用范围 (Saraswat 和 Yadav,2020 年)。

作用机制

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been known to act by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The physicochemical properties and spectroanalytical data of similar compounds have been confirmed .

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple molecular and cellular effects .

Action Environment

It is known that the indiscriminate use of antimicrobial agents has resulted in microbial resistance, necessitating the need for discovery and development of new molecules from natural or synthetic sources with novel modes of action to treat microbial infections .

生化分析

Biochemical Properties

Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects

Cellular Effects

Thiazole derivatives have been reported to have antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species

Molecular Mechanism

Molecular docking studies have been carried out to study the binding mode of active compounds with receptors . These studies can provide insights into how N-(4-(4-chlorophenyl)thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

属性

IUPAC Name |

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1,4-dimethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN4OS/c1-9-7-20(2)19-13(9)14(21)18-15-17-12(8-22-15)10-3-5-11(16)6-4-10/h3-8H,1-2H3,(H,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVZORYYQCJJBAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(Benzylsulfonyl)-1-(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2453887.png)

![(E)-4-(Dimethylamino)-N-[[2-(methanesulfonamido)cyclopentyl]methyl]but-2-enamide](/img/structure/B2453892.png)

![8-bromo-3-(3-chloro-4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2453899.png)

![3,5-dichloro-N-methyl-N-[2-(morpholin-4-yl)-2-oxoethyl]benzamide](/img/structure/B2453905.png)